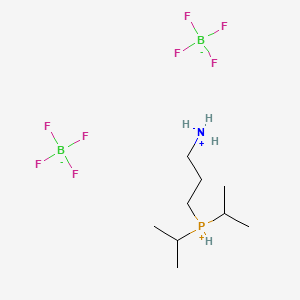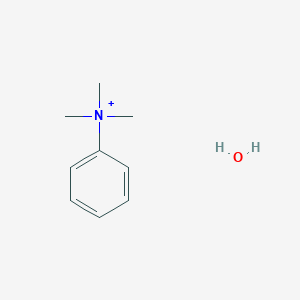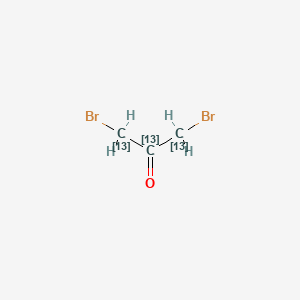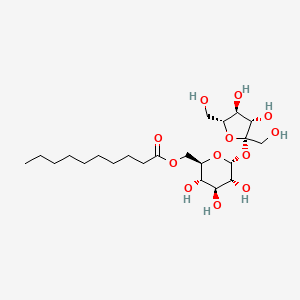
Sucrose monodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose monodecanoate, also known as capric acid sucrose ester or sucrose monocaprate, is a non-ionic surfactant with the molecular formula C22H40O12 and a molecular weight of 496.55 g/mol . It is a monoester derived from sucrose and decanoic acid (capric acid), and it is commonly used in various industrial and scientific applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
Sucrose monodecanoate is typically synthesized through esterification reactions. One common method involves the reaction of sucrose with decanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound can be produced using enzymatic esterification. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to esterify sucrose with decanoic acid. This method is preferred due to its mild reaction conditions and higher selectivity .
化学反应分析
Types of Reactions
Sucrose monodecanoate undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, the decanoic acid moiety can be oxidized to produce decanoic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Various substituted esters.
科学研究应用
Sucrose monodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the food industry as an emulsifier and in cosmetics for its surfactant properties.
作用机制
The mechanism of action of sucrose monodecanoate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances. This property makes it effective in enhancing the solubility and stability of various compounds .
相似化合物的比较
Similar Compounds
Sucrose monolaurate: Another sucrose ester with a lauric acid moiety.
Sucrose distearate: A sucrose ester with stearic acid.
Sucrose octaacetate: A sucrose ester with acetic acid.
Uniqueness
Sucrose monodecanoate is unique due to its specific fatty acid chain length (decanoic acid), which provides distinct surfactant properties compared to other sucrose esters. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications .
属性
分子式 |
C22H40O12 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI 键 |
STVGXWVWPOLILC-LUQRLMJOSA-N |
手性 SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
规范 SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[13C8]-Nifedipine](/img/structure/B12058222.png)
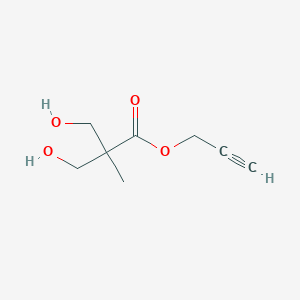
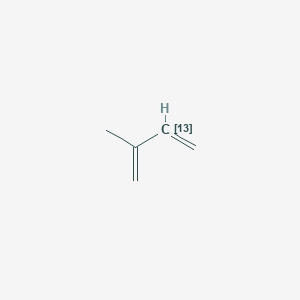
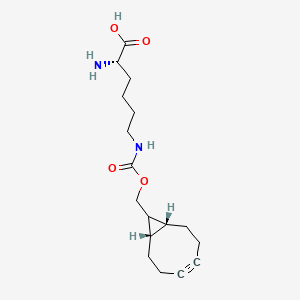

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

